Molecular Property Differentiation: XLogP3-AA Lipophilicity vs. Acetamide and Propanamide Analogs
The target compound exhibits a computed XLogP3-AA of 2.4, reflecting the lipophilic contribution of the 3-phenylpropanamide side chain [1]. In contrast, the acetamide analog (N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide) and the propanamide analog (CAS 954651-82-2) are expected to display lower logP values due to shorter aliphatic chains, while the cyclohexanecarboxamide analog (CAS 954628-10-5) would trend higher [2]. No direct head-to-head experimental logP measurements are available; the comparison is based on computed descriptors from a common algorithm.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | Acetamide analog (predicted lower); Cyclohexanecarboxamide analog (predicted higher); Propanamide analog (predicted intermediate) |
| Quantified Difference | Qualitative rank-order shift only; absolute difference unavailable |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity influences membrane permeability, metabolic stability, and off-target promiscuity; the intermediate logP of the target compound may offer a balanced permeability-solubility profile for cellular PDE4 assays compared to more polar or more lipophilic analogs.
- [1] PubChem Computed Properties: XLogP3-AA = 2.4 for CID 16918446. View Source
- [2] PubChem related compound records; computed property extrapolation. View Source
